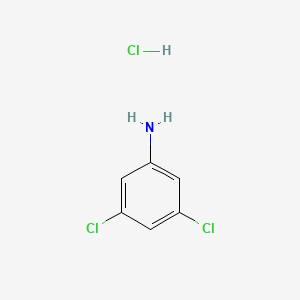

3,5-Dichloroaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dichloroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRVVTZCOZBFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928051 | |

| Record name | 3,5-Dichloroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13330-18-2 | |

| Record name | Benzenamine, 3,5-dihydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013330182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloroaniline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9BV3KG3DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 3,5-Dichloroaniline Hydrochloride (CAS 13330-18-2)

Executive Summary

3,5-Dichloroaniline hydrochloride (CAS 13330-18-2) is the hydrochloride salt of 3,5-dichloroaniline, a critical halogenated aromatic amine. It serves as a pivotal intermediate in the synthesis of dicarboximide fungicides (e.g., vinclozolin, iprodione) and is increasingly explored in medicinal chemistry as a lipophilic scaffold for antitumor agents. While the free base (CAS 626-43-7) is more commonly encountered in bulk synthesis, the hydrochloride salt is utilized for its enhanced solubility in aqueous acidic media and as a stabilized form for specific stoichiometric reactions. This guide details its physicochemical properties, synthesis pathways, analytical characterization, and safety profile, emphasizing its role as both a building block and a toxicological biomarker.

Physicochemical Profile

The utility of 3,5-dichloroaniline hydrochloride stems from the electron-withdrawing nature of the two chlorine atoms at the meta positions. This substitution pattern significantly lowers the basicity of the amino group compared to aniline, affecting the stability and hydrolysis kinetics of the hydrochloride salt.

Table 1: Comparative Properties

| Property | 3,5-Dichloroaniline Hydrochloride | 3,5-Dichloroaniline (Free Base) |

| CAS Number | 13330-18-2 | 626-43-7 |

| Molecular Formula | C₆H₅Cl₂N · HCl | C₆H₅Cl₂N |

| Molecular Weight | 198.48 g/mol | 162.02 g/mol |

| Appearance | White to off-white crystalline solid | White to light yellow needles |

| Melting Point | >200°C (Decomposes) | 51–53°C |

| Solubility (Water) | Soluble (Acidic pH), Hydrolyzes at Neutral pH | Insoluble (<1 g/L) |

| Solubility (Organic) | Limited (polar solvents like MeOH) | Soluble (Ethanol, Ether, Benzene) |

| pKa (Conjugate Acid) | ~2.0 – 2.5 (Estimated) | 3.5 – 4.0 (Base pKb ~10) |

Expert Insight on Salt Stability: The pKa of the anilinium ion (conjugate acid of aniline) is 4.6. The presence of two chlorine atoms at the 3 and 5 positions exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring and the nitrogen lone pair. This drastically reduces the basicity of 3,5-dichloroaniline. Consequently, the hydrochloride salt is prone to hydrolysis in water, readily reverting to the free base and hydrochloric acid unless maintained in an acidic environment. Researchers must account for this equilibrium during aqueous workups.

Synthesis and Production Methodologies

The industrial production of 3,5-dichloroaniline typically proceeds via the reduction of 3,5-dichloronitrobenzene.[1][2][3] The hydrochloride salt is generated downstream by treating the free base with anhydrous HCl or concentrated hydrochloric acid.

Core Synthesis Pathway: Catalytic Hydrogenation

Reaction: 3,5-Dichloronitrobenzene + 3H₂ → 3,5-Dichloroaniline + 2H₂O

Protocol:

-

Feedstock: 3,5-Dichloronitrobenzene is dissolved in an inert solvent (e.g., methanol or ethanol).

-

Catalyst: Raney Nickel or Pt/C is employed. Iron/HCl (Béchamp reduction) is a legacy method but less favored due to waste generation.

-

Conditions: Reaction proceeds at 50–80°C under 10–50 bar H₂ pressure.

-

Salt Formation: The crude aniline is isolated, dissolved in an organic solvent (e.g., diethyl ether), and treated with HCl gas or concentrated HCl to precipitate the hydrochloride salt.

Visualization: Synthesis Workflow

Figure 1: Industrial synthesis pathway from nitro-precursor to hydrochloride salt.[3]

Applications in Drug and Agrochemical Development

3,5-Dichloroaniline is the pharmacophore scaffold for the dicarboximide class of fungicides.[4][5][6][7] In drug development, it serves as a bioisostere for other lipophilic aromatic systems, offering metabolic stability against ring oxidation due to the blocked meta positions.

Key Agrochemical Derivatives

-

Vinclozolin: Used for Botrytis control in grapes and fruits.[4]

-

Iprodione: Broad-spectrum contact fungicide.

-

Procymidone: Systemic fungicide for rot control.

Mechanism of Action & Biomarker Utility

These fungicides degrade in the environment and in vivo to release 3,5-dichloroaniline.[6] Therefore, 3,5-DCA is not just a raw material but a critical biomarker of exposure . In drug development, if a candidate molecule contains this moiety, researchers must screen for the release of free 3,5-DCA due to its specific toxicity profile (nephrotoxicity).

Visualization: Application & Metabolism Tree

Figure 2: Relationship between the 3,5-DCA scaffold, commercial fungicides, and toxicological outcomes.[3]

Analytical Characterization Protocols

Accurate quantification of 3,5-dichloroaniline (often as a residue or impurity) is essential. The following protocols are validated for high sensitivity.

Protocol A: HPLC-MS/MS for Biomarker Detection

Target: Detection of 3,5-DCA in urine or soil samples.

-

Sample Preparation:

-

Hydrolysis: Treat urine (2 mL) with NaOH (10 M) at 100°C for 60 min to release conjugated forms.

-

Extraction: Extract with toluene or ethyl acetate.

-

Derivatization (Optional but recommended for GC): Treat with pentafluoropropionic anhydride (PFPA).

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Detection:

-

Mode: Electrospray Ionization (ESI) Negative or Positive (depending on derivatization).

-

Transitions: Monitor m/z 160 → 125 (loss of Cl) for the free amine.

-

Protocol B: Purity Analysis by GC-FID

Target: Raw material purity check.

-

System: Gas Chromatograph with Flame Ionization Detector.

-

Column: HP-5 or DB-5 capillary column (30 m x 0.25 mm).

-

Temperature Program: Start at 60°C (hold 2 min), ramp 15°C/min to 250°C.

-

Standard: Use internal standard (e.g., 3,4-dichloroaniline) to quantify isomers.

Safety and Toxicology (E-E-A-T)

Signal Word: DANGER

Handling 3,5-dichloroaniline hydrochloride requires strict adherence to safety protocols due to its potency as a hematotoxin.

Toxicological Mechanism

-

Methemoglobinemia: Like many chlorinated anilines, 3,5-DCA is metabolically N-hydroxylated. The resulting N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen. This leads to cyanosis and tissue hypoxia.

-

Nephrotoxicity: Chronic exposure is linked to kidney damage, specifically targeting the proximal tubules.

-

Endocrine Disruption: As a metabolite of vinclozolin, it contributes to anti-androgenic effects observed in toxicological studies.

Handling Precautions[1][8][9]

-

PPE: Nitrile gloves (breakthrough time > 480 min), P3 respirator, and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (nitrogen). The salt is hygroscopic and may hydrolyze if exposed to moisture.

-

Disposal: Incineration with scrubber for NOx and HCl gases. Do not release into waterways (very toxic to aquatic life with long-lasting effects).[8]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3084139, 3,5-Dichloroaniline hydrochloride. Retrieved from [Link]

-

Lindh, C. H., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

United States Environmental Protection Agency (EPA). (2000). Vinclozolin: Human Health Risk Assessment. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vinclozolin - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

- 6. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Technical Monograph: 1-Amino-3,5-Dichlorobenzene Hydrochloride

This technical guide provides a comprehensive analysis of 1-amino-3,5-dichlorobenzene hydrochloride, focusing on its structural properties, synthetic pathways, and critical role as an intermediate in agrochemical and pharmaceutical development.

Synonyms: 3,5-Dichloroaniline Hydrochloride; 3,5-DCA HCl

CAS (Free Base): 626-43-7 | Molecular Formula:

Executive Summary

1-amino-3,5-dichlorobenzene hydrochloride is the stabilized salt form of 3,5-dichloroaniline. It serves as a critical pharmacophore in the synthesis of dicarboximide fungicides (e.g., Vinclozolin, Iprodione) and is increasingly relevant in the development of mitogen-activated protein kinase (MAPK) inhibitors. While the free base is the reactive species in nucleophilic substitutions, the hydrochloride salt is frequently generated in situ during diazotization reactions or isolated to improve water solubility and shelf-life stability against oxidation.

Structural Characterization & Physiochemical Profile[1]

The molecule features a benzene ring substituted at the meta positions (3,5) with chlorine atoms, creating a distinct electronic environment. The amine group at position 1, when protonated (hydrochloride form), creates a polar head group on a lipophilic aromatic scaffold.

Physiochemical Data[1][2]

| Property | Free Base (3,5-Dichloroaniline) | Hydrochloride Salt (Theoretical/In-Situ) |

| Molecular Weight | 162.02 g/mol | 198.48 g/mol |

| Physical State | White to off-white crystalline solid | Hygroscopic crystalline solid |

| Melting Point | 51–53 °C | >200 °C (Decomposes) |

| Solubility (Water) | Insoluble (<0.1 g/100 mL) | Soluble (Dissociates to |

| pKa (Conjugate Acid) | ~3.5 (Weak base) | N/A |

| Electronic Effect | Electron-deficient ring system |

Structural Logic (Graphviz)

The following diagram illustrates the retrosynthetic logic and the relationship between the salt and base forms.

Figure 1: Interconversion between precursor, free base, hydrochloride salt, and the reactive diazonium species.

Synthetic Pathways & Process Chemistry

The synthesis of 3,5-dichloroaniline is non-trivial due to the directing effects of substituents. Direct chlorination of aniline yields 2,4,6-trichloroaniline (ortho/para direction). Therefore, indirect routes are required.

Route A: Reduction of 3,5-Dichloronitrobenzene (Industrial Standard)

This is the most scalable route, avoiding regioselectivity issues by establishing the chlorine positions prior to amine formation.

-

Starting Material: 1,3,5-Trichlorobenzene is nitrated to form 1,3,5-trichloro-2-nitrobenzene, followed by selective de-chlorination, or more commonly, starting from 3,5-dichloronitrobenzene .

-

Reduction Protocol (Béchamp Reduction variant):

-

Reagents: Iron powder (Fe), dilute HCl, Ethanol/Water reflux.

-

Mechanism: Nitro group (

) is reduced to amine ( -

Critical Control: The pH must be monitored. Excess HCl converts the product directly to the hydrochloride salt , which precipitates upon cooling if the solvent system is chosen correctly (e.g., isopropanol/HCl).

-

Route B: The Fritz-Ullmann/Sandmeyer Sequence (Laboratory Scale)

This route demonstrates high regiochemical control starting from 2,4-dichloroaniline.

-

Step 1: Bromination: 2,4-dichloroaniline

2-bromo-4,6-dichloroaniline. -

Step 2: Diazotization: Reaction with

to form the diazonium salt.[1] -

Step 3: Reductive Deamination: Removal of the diazonium group (originally the amine) using Ethanol/

. -

Step 4: Ammonolysis: High-pressure reaction of the remaining bromide with ammonia to install the amine at the meta position.

Pharmaceutical & Agrochemical Utility[3][4]

The 3,5-dichloro motif is a "privileged structure" in medicinal chemistry. It imparts metabolic stability by blocking the para-position (preventing P450 hydroxylation) and increasing lipophilicity (

Case Study: Vinclozolin Synthesis

The primary commercial application is the synthesis of dicarboximide fungicides.

-

Mechanism: The 3,5-dichloroaniline moiety is reacted with phosgene to form 3,5-dichlorophenyl isocyanate .

-

Coupling: This isocyanate reacts with an ester of 2-hydroxy-2-methylbut-3-enoic acid, followed by cyclization to form the oxazolidine-2,4-dione ring (Vinclozolin).

Biological Mechanism of Action (HOG Pathway)

Fungicides derived from this core target the High-Osmolarity Glycerol (HOG) pathway.

Figure 2: Disruption of fungal osmotic regulation by 3,5-dichloroaniline derivatives.

Analytical Protocols

To verify the identity of the hydrochloride salt vs. the free base, the following analytical standards are recommended.

Proton NMR ( -NMR)

Solvent: DMSO-

-

Symmetry: The molecule has a

axis of symmetry. -

Signals:

-

~6.5-6.7 ppm (2H, d,

-

~6.7-6.9 ppm (1H, t,

-

Salt Specific: In DMSO-

, the

-

~6.5-6.7 ppm (2H, d,

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax), 5

m, 150 x 4.6 mm. -

Mobile Phase: Acetonitrile : Water (with 0.1%

) [60:40 Isocratic]. -

Detection: UV @ 254 nm.

-

Note: The hydrochloride salt will dissociate in the mobile phase; retention time will match the free base unless ion-pairing reagents are used.

Safety & Toxicology (E-E-A-T)

Warning: Anilines are generally toxic, but 3,5-dichloroaniline possesses specific nephrotoxic risks.

-

Nephrotoxicity: Research indicates that the 3,5-dichloro substitution pattern is particularly potent in inducing renal toxicity compared to other isomers. This is linked to the formation of p-aminophenol metabolites via hydroxylation, which accumulate in the kidney.

-

Handling:

-

Dust: The hydrochloride salt is a fine powder. Use a localized exhaust hood to prevent inhalation.

-

Skin Absorption: High. Double-gloving (Nitrile) is mandatory.

-

-

Storage: Store under nitrogen. The free base oxidizes (darkens) over time; the hydrochloride salt is more stable but hygroscopic.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline. Retrieved from [Link]

-

Lindh, C. H., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,5-Dichloroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 3,5-dichloroaniline hydrochloride, a key chemical intermediate. It details the compound's core physicochemical properties, applications in synthesis, safety protocols, and experimental considerations, providing a foundational understanding for its effective and safe utilization in a research and development setting.

Chemical Identity and Core Properties

3,5-Dichloroaniline hydrochloride is the hydrochloride salt of 3,5-dichloroaniline. The salt form is frequently utilized in laboratory settings to enhance the stability and handling of the parent aniline compound. Aniline itself is a weak base, and its conversion to a hydrochloride salt increases its water solubility and creates a more stable, crystalline solid that is less susceptible to aerial oxidation.

The fundamental chemical identifiers and properties are critical for experimental design, reaction stoichiometry, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₃N (or C₆H₅Cl₂N·HCl) | [1][2] |

| Molecular Weight | 198.5 g/mol | [2] |

| CAS Number | 13330-18-2 | [1][2] |

| Parent Compound | 3,5-Dichloroaniline (CAS: 626-43-7) | [2] |

| Parent MW | 162.02 g/mol | [3][4][5][6] |

| Appearance | White to brown crystalline solid | [3][7] |

| Solubility (Parent) | Soluble in ethanol, ether; sparingly soluble in water | [3][6][7] |

The molecular formula, C₆H₆Cl₃N, explicitly accounts for the aniline molecule and the associated hydrochloric acid.[2] Understanding the distinction between the hydrochloride salt and the free base (3,5-dichloroaniline, C₆H₅Cl₂N) is paramount, as the molecular weight difference will significantly impact mass-based calculations for reaction stoichiometry.[3][4][5][6]

Applications in Chemical Synthesis

3,5-Dichloroaniline is a versatile precursor and a fundamental building block in the synthesis of a wide range of more complex molecules across various industries.[3][8] Its utility stems from the reactivity of the amino (-NH₂) group and the specific substitution pattern of the chlorine atoms on the benzene ring.

-

Agrochemicals: It serves as a key intermediate in the manufacturing of pesticides and fungicides.[3][8] For example, it is a known precursor to the fungicide vinclozolin.[9]

-

Pharmaceuticals: The dichlorinated phenyl ring is a valuable pharmacophore. This compound is used in the synthesis of active pharmaceutical ingredients (APIs), where specific halogenation patterns are required for biological activity.[8]

-

Dyes and Polymers: The chemical properties of 3,5-dichloroaniline allow it to be integrated into the synthesis pathways for advanced dyestuffs, contributing to colors with enhanced durability and brightness.[3][8] It is also a monomer used in creating copolymers with tunable electrical properties.[3]

The diagram below illustrates the central role of 3,5-dichloroaniline as a starting material for various reaction types.

Caption: Key synthetic routes starting from 3,5-dichloroaniline.

Safety, Handling, and Storage

3,5-Dichloroaniline and its hydrochloride salt are classified as toxic substances and require careful handling in a controlled laboratory environment.[10][11]

Hazard Profile:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[11]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[10][11]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[11]

Recommended Handling Procedures:

-

Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including a lab coat, safety goggles or face shield, and chemical-resistant gloves.[10][11][13]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][13]

-

Spills: In case of a spill, evacuate the area. Clean up spills using dry methods to avoid generating dust.[13] Collect the material in a suitable, sealed container for disposal.[11][12][13]

Storage:

-

Store in a tightly closed container in a dry, well-ventilated area.

-

Keep the container locked up or in an area accessible only to authorized personnel.[10]

-

Store away from incompatible materials such as strong acids and oxidizing agents.[10]

The following workflow provides a decision-making process for the safe handling of this chemical in a laboratory setting.

Caption: Standard laboratory workflow for handling 3,5-dichloroaniline hydrochloride.

Experimental Protocol Example: Synthesis of N-(3,5-dichlorophenyl)acetamide

This protocol details the acetylation of 3,5-dichloroaniline, a common reaction to protect the amino group or synthesize derivatives.

Objective: To synthesize N-(3,5-dichlorophenyl)acetamide from 3,5-dichloroaniline.

Materials:

-

3,5-Dichloroaniline

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dichloroaniline and anhydrous sodium acetate.

-

Reagent Addition: Slowly add acetic anhydride to the flask while stirring. The reaction is often exothermic.

-

Heating: Heat the reaction mixture under reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker of cold water or ice to precipitate the crude product and hydrolyze excess acetic anhydride.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any unreacted starting materials and salts.

-

Purification: Purify the crude N-(3,5-dichlorophenyl)acetamide by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a controlled temperature.

This protocol serves as a template; researchers should consult peer-reviewed literature for optimized conditions, reagent stoichiometry, and specific reaction times.[14]

References

-

SF-Chem. (n.d.). The Crucial Role of 3,5-Dichloroaniline in Modern Chemical Manufacturing. [Link]

-

FDA Global Substance Registration System. (n.d.). 3,5-DICHLOROANILINE HYDROCHLORIDE. [Link]

-

PubChem. (n.d.). 3,5-Dichloroaniline hydrochloride. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. (n.d.). 3,5-DICHLOROANILINE HYDROCHLORIDE Details. [Link]

-

Wikipedia. (n.d.). 3,5-Dichloroaniline. [Link]

-

Aceto Chem Pvt. Ltd. (n.d.). 3,5-Dichloroaniline. [Link]

-

PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. [Link]

Sources

- 1. 3,5-DICHLOROANILINE HYDROCHLORIDE [drugfuture.com]

- 2. 3,5-Dichloroaniline hydrochloride | C6H6Cl3N | CID 3084139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. acetochemindia.com [acetochemindia.com]

- 6. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. benchchem.com [benchchem.com]

Introduction: A Chemist's Perspective on 3,5-Dichloroaniline Hydrochloride

An In-Depth Technical Guide to the Safe Handling of 3,5-Dichloroaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

3,5-Dichloroaniline hydrochloride is a chlorinated aromatic amine, presenting as a colorless to yellow/brown solid.[1] It serves as a crucial intermediate in the synthesis of various dyes, pesticides, and pharmaceuticals.[1][2] However, its utility in chemical synthesis is counterbalanced by its significant toxicological profile. A thorough and nuanced understanding of its Safety Data Sheet (SDS) is not merely a regulatory formality but a critical component of laboratory safety and experimental integrity. This guide moves beyond a simple recitation of SDS sections to provide a deeper, mechanistic understanding of the hazards and the rationale behind the recommended safety protocols.

Hazard Identification and Risk Assessment: Deconstructing the Threat

The primary danger of 3,5-dichloroaniline hydrochloride lies in its high acute toxicity and its potential for target organ damage upon repeated exposure.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of its hazards.

GHS Classification

The compound is classified as:

-

Acute Toxicity, Category 3 (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.[4][5]

-

Specific Target Organ Toxicity (Repeated Exposure), Category 2 : May cause damage to organs through prolonged or repeated exposure.[3]

-

Hazardous to the Aquatic Environment, Acute Hazard, Category 1 : Very toxic to aquatic life.[4]

-

Hazardous to the Aquatic Environment, Chronic Hazard, Category 1 : Very toxic to aquatic life with long-lasting effects.[4]

The "Danger" signal word underscores the severity of these hazards.[3]

Caption: GHS Hazard Profile of 3,5-Dichloroaniline Hydrochloride.

The Science Behind the Hazards: Methemoglobinemia and Nephrotoxicity

The acute toxicity of dichloroanilines is primarily due to the formation of methemoglobin.[1][6] In the bloodstream, the aniline moiety is metabolized, leading to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This altered hemoglobin, known as methemoglobin, is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and other symptoms of hypoxia.

Furthermore, 3,5-dichloroaniline is recognized as a potent nephrotoxicant, meaning it can cause damage to the kidneys.[1][6] Studies have indicated that it can induce renal damage, characterized by an increase in blood urea nitrogen (BUN) levels.[7]

Exposure Controls and Personal Protection: A Self-Validating System of Safety

Given the high toxicity of 3,5-dichloroaniline hydrochloride, a multi-layered approach to exposure control is essential. The goal is to create a self-validating system where each layer of protection reinforces the others.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with 3,5-dichloroaniline hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of dust or vapors.

-

Enclosed Systems: For larger scale operations, the use of a closed system is recommended to minimize the potential for release into the work environment.[3]

Personal Protective Equipment (PPE): The Last Barrier

The choice of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications and Rationale |

| Hand Protection | Handle with gloves. The specific glove material should be selected based on its resistance to 3,5-dichloroaniline hydrochloride and the solvent being used. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5] |

| Eye/Face Protection | Use safety glasses with side-shields or chemical safety goggles.[4] A face shield may be necessary for operations with a higher risk of splashing.[4] |

| Skin and Body Protection | Wear a lab coat. For tasks with a higher potential for skin contact, impervious clothing should be worn.[5] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] |

| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[3] |

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First-Aid Measures: Immediate Actions

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. |

| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention or contact a poison control center. |

Accidental Release Measures: Containment and Cleanup

-

Evacuate and Secure: Evacuate personnel from the spill area.[4] Ensure adequate ventilation.[4]

-

Personal Protection: Wear appropriate PPE, including respiratory protection.[4]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the product enter drains.[4]

-

Cleanup: For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4]

-

Decontamination: Clean the spill area thoroughly.

Caption: Workflow for Responding to a 3,5-Dichloroaniline Hydrochloride Spill.

Safe Handling and Storage Protocols: Proactive Prevention

Handling

-

Use in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a cool, dry, well-ventilated area.

-

Keep away from heat, ignition sources, acids, and oxidizing agents.

-

Protect from moisture and light.

-

Store locked up.[3]

Disposal Considerations: Environmental Responsibility

3,5-Dichloroaniline hydrochloride is very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative that this chemical and its containers are disposed of as hazardous waste.

-

Dispose of contents/container to an approved waste disposal plant.[3]

-

Do not allow the product to enter drains or waterways.

-

Waste material must be disposed of in accordance with national and local regulations.

Conclusion

The safe handling of 3,5-dichloroaniline hydrochloride is a matter of both personal safety and environmental stewardship. By understanding the chemical and toxicological properties of this compound, and by rigorously adhering to the safety protocols outlined in this guide, researchers can mitigate the risks and continue their important work in a safe and responsible manner.

References

- Sigma-Aldrich. (2025, November 6).

- SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. 3,5-Dichloroaniline.

- Fisher Scientific. (2025, December 18).

- CDH Fine Chemical.

- Synquest Labs.

- PubChem. 3,5-Dichloroaniline.

- BenchChem. (2025). Toxicological Profile of 3,5-Dichloroaniline: An In-depth Technical Guide.

- Tokyo Chemical Industry. 3,5-Dichloroaniline.

- CDN Isotopes.

- National Industrial Chemicals Notification and Assessment Scheme. (2017, March 10). Dichloroanilines: Human health tier II assessment.

- Valentovic, M. A., Pu, F., & Loch-Caruso, R. (1995). 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450. Toxicology Letters, 78(3), 207-214.

- ChemicalBook. (2025, August 15). 3,5-Dichloroaniline Chemical Properties,Uses,Production.

- Wikipedia. 3,5-Dichloroaniline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

environmental fate of 3,5-Dichloroaniline residues

Technical Whitepaper: Environmental Fate & Analysis of 3,5-Dichloroaniline Residues

Executive Summary: The "Persistent Bottleneck"

3,5-Dichloroaniline (3,5-DCA) represents a critical "bottleneck" metabolite in the environmental dissipation of dicarboximide fungicides (Iprodione, Procymidone, Vinclozolin). While parent compounds often degrade rapidly under alkaline or photolytic conditions, 3,5-DCA exhibits higher polarity (Water Solubility

This guide moves beyond basic regulatory data to address the mechanistic behavior of 3,5-DCA. We explore why it accumulates in specific soil horizons, how microplastics alter its half-life, and provide a self-validating LC-MS/MS protocol for its detection at sub-ppb levels.

Genesis & Physicochemical Dynamics

3,5-DCA is not applied directly; it is the structural core released upon the degradation of dicarboximide fungicides. Understanding its fate requires analyzing the cleavage of the cyclic imide or oxazolidine rings of its parents.

Physicochemical Profile

| Property | Value | Environmental Implication |

| Molecular Weight | 162.01 g/mol | High mobility potential in pore water. |

| Water Solubility | 759 mg/L (23°C) | High leachability risk compared to parent compounds. |

| Log | 2.90 | Moderate lipophilicity; potential for bioaccumulation in aquatic invertebrates. |

| ~3.5 (Weak Base) | Exists primarily as a neutral species at environmental pH (5–8), favoring organic matter sorption over cation exchange. | |

| Vapor Pressure | Low volatility; atmospheric transport is negligible. |

Environmental Compartment Behavior

Soil: The Sorption "Sink"

In soil, 3,5-DCA behavior is dictated by a competition between leaching and sorption. Unlike cationic herbicides (e.g., Paraquat), 3,5-DCA sorption is driven by hydrophobic partitioning into soil organic matter (SOM) and covalent binding (humification).

-

Sorption Kinetics: Follows the Freundlich Isotherm , where

increases with soil organic carbon content. -

The Microplastic Factor: Recent field studies indicate that microplastics (PE, PLA) in agricultural soils act as "vectors," increasing the adsorption capacity for 3,5-DCA and prolonging its half-life by shielding it from microbial attack (See Reference 1).

-

Humification: Over time, the amine group can covalently bind to quinone moieties in humic substances, forming "bound residues" that are unextractable by standard solvents but biologically unavailable.

Biotransformation Pathways

Microbial degradation is the primary dissipation route in soil, yet it is often the rate-limiting step. The transformation from Iprodione to 3,5-DCA is rapid, mediated by Arthrobacter and Pseudomonas strains. However, the subsequent mineralization of 3,5-DCA requires specialized ring-cleavage dioxygenases which are easily inhibited.

Key Pathway Mechanics:

-

Hydrolysis (Fast): Parent compounds hydrolyze to N-(3,5-dichlorophenyl) intermediates.

-

Amide Hydrolysis (Medium): Conversion to 3,5-DCA.

-

Ring Cleavage (Slow/Rare): 3,5-DCA requires oxidative deamination to a chlorocatechol, followed by ortho-cleavage. This step is frequently stalled, leading to accumulation.

Figure 1: Convergence of dicarboximide fungicides into the 3,5-DCA bottleneck and subsequent divergence into environmental sinks.

Analytical Protocol: A Self-Validating System

Reliable quantitation of 3,5-DCA requires distinguishing it from its isomers (3,4-DCA) and managing significant matrix effects in soil. The following protocol utilizes QuEChERS extraction coupled with LC-MS/MS in MRM mode.

Why this protocol?

-

Acidified Extraction: 3,5-DCA is a weak base. Acidifying the acetonitrile ensures it remains protonated (

) during extraction, improving recovery from soil binding sites. -

Isotope Dilution: Using an isotopically labeled internal standard (ISTD) is mandatory to correct for matrix suppression in the ESI source.

Step-by-Step Workflow

1. Sample Preparation (Modified QuEChERS)

-

Weighing: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

-

ISTD Addition: Spike with 50 µL of 3,5-DCA-d3 (10 µg/mL). Allow to equilibrate for 15 mins. Causality: Mimics analyte binding behavior.

-

Extraction: Add 10 mL Acetonitrile with 1% Formic Acid . Shake vigorously (1 min).

-

Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Vortex immediately (1 min) to prevent agglomeration. Centrifuge at 4000 rpm for 5 mins.

-

Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 . Note: PSA removes organic acids; C18 removes lipids. Do not use excessive PSA as it can bind acidic residues, though DCA is basic.

-

Filtration: Filter through 0.2 µm PTFE into an amber vial.

2. LC-MS/MS Instrumentation Parameters

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

Ionization: ESI Positive Mode (

).

3. MRM Transitions (Quantitation Table)

| Analyte | Precursor Ion (

Figure 2: Validated QuEChERS extraction and LC-MS/MS workflow for 3,5-DCA quantification.

Ecological Risk Assessment

3,5-DCA exhibits higher toxicity than its parent compounds, particularly towards aquatic organisms and soil nitrifiers. This "toxicity shift" during degradation is a critical regulatory concern.

| Organism | Endpoint | Toxicity Value | Risk Classification |

| Daphnia magna | 48h EC50 | 1.1 mg/L | Toxic to aquatic invertebrates |

| Raphidocelis subcapitata (Algae) | 72h EC50 | 4.4 mg/L | Moderately toxic |

| Soil Nitrifiers | Inhibition | > 5 mg/kg | Disrupts Nitrogen Cycle |

| Mammals (Rat) | LD50 (Oral) | ~250 mg/kg | Toxic; Methemoglobinemia inducer |

Mechanism of Toxicity:

-

Methemoglobinemia: 3,5-DCA is N-oxidized in vivo to form hydroxylamines, which oxidize hemoglobin (

) to methemoglobin ( -

Nephrotoxicity: Specifically targets the proximal tubule cells in kidneys (See Reference 2).

References

-

Effects of microplastics on 3,5-dichloroaniline adsorption, degradation, bioaccumulation and phytotoxicity in soil-chive systems. Source: National Institutes of Health (PubMed). URL:[Link]

-

Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. Source: Applied and Environmental Microbiology. URL:[Link]

-

Photolysis and hydrolysis of 3,5-dichloroaniline in water. Source: Journal of Hazardous Materials / ScienceDirect (Snippet). URL:[Link]

-

Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Source: MDPI (Foods Journal). URL:[Link]

-

3,5-Dichloroaniline - PubChem Compound Summary. Source: National Center for Biotechnology Information. URL:[Link]

Methodological & Application

protocol for dissolving 3,5-Dichloroaniline hydrochloride in water

Executive Summary

Dissolving 3,5-Dichloroaniline (3,5-DCA) hydrochloride in water presents a specific physicochemical challenge often overlooked in standard laboratory workflows. Unlike unsubstituted aniline hydrochloride, the presence of electron-withdrawing chlorine atoms at the 3 and 5 positions significantly lowers the basicity of the amine (pKa

Consequently, the hydrochloride salt (

Scientific Foundation & Mechanism

To achieve a stable solution, one must understand the competition between the protonated salt (soluble) and the free base (insoluble).

-

The pKa Trap: The pKa of the protonated 3,5-dichloroanilinium ion is approximately 2.37 [1]. This is significantly more acidic than the anilinium ion (pKa 4.6).

-

Hydrolysis in Neutral Water: If 3,5-DCA HCl is added to neutral water (pH 7.0), the water acts as a base, accepting protons from the salt. Since the pH (7.[1]0) is much higher than the pKa (2.37), the equilibrium shifts aggressively to deprotonate the nitrogen.

-

Result: The compound reverts to its free base form (

), which has a water solubility of only ~0.6 g/L [2], causing immediate turbidity or "crashing out."

Critical Rule: To maintain the soluble ionic form, the solvent vehicle must be acidified to a pH significantly below the pKa (Target pH < 2.0).

Figure 1: Solubility Equilibrium & pH Dependency

Caption: The equilibrium shifts toward the insoluble free base if the solvent pH exceeds the pKa (2.37). Acidic conditions are required to lock the compound in the soluble salt form.

Physicochemical Data Summary

| Property | Value | Implication for Protocol |

| Molecular Weight (Free Base) | 162.02 g/mol | Calculation basis for molarity. |

| Molecular Weight (HCl Salt) | 198.48 g/mol | Use this weight for gravimetric preparation. |

| Water Solubility (Free Base) | ~0.6 g/L (26°C) [1] | Very poor; unsuitable for high-conc. stocks. |

| pKa (Conjugate Acid) | 2.37 ± 0.1 [2] | Solvent vehicle must be < pH 2. |

| Appearance | White to off-white crystals | Discoloration (brown/grey) indicates oxidation. |

Safety & Handling (Critical)

WARNING: 3,5-Dichloroaniline and its salts are highly toxic.

-

Hematological Toxicity: Known inducer of methemoglobinemia (oxidation of hemoglobin) [3].

-

Absorption: Rapidly absorbed through skin. Double-gloving (Nitrile) is mandatory.

-

Containment: All weighing and dissolution must occur inside a certified chemical fume hood.

Protocol: Acid-Stabilized Dissolution

This protocol is designed for preparing a 10 mM to 50 mM stock solution .

Reagents Required

-

3,5-Dichloroaniline Hydrochloride (Solid) OR 3,5-Dichloroaniline (Free Base) + HCl.

-

Solvent Vehicle: 0.1 M Hydrochloric Acid (HCl) in High-Purity Water (Milli-Q).

-

Note: Do not use Phosphate Buffered Saline (PBS) or neutral water.

-

Step-by-Step Workflow

-

Vehicle Preparation:

-

Prepare 0.1 M HCl solution. This ensures the pH remains ~1.0, well below the pKa of 2.37, guaranteeing the salt remains ionized and soluble.

-

-

Gravimetric Weighing:

-

Calculate the required mass. For 10 mL of 50 mM solution:

-

Weigh exactly 99.2 mg of the salt into a glass scintillation vial.

-

-

Solvent Addition (Two-Stage):

-

Stage 1: Add 50% of the calculated volume (5 mL) of 0.1 M HCl .

-

Agitation: Vortex vigorously for 30-60 seconds. Sonicate for 5 minutes at room temperature if crystals persist.

-

-

Visual Validation:

-

Hold the vial up to a light source. The solution should be completely clear.

-

Troubleshooting: If cloudy, the salt may have hydrolyzed. Add concentrated HCl dropwise (10 µL increments) until clear.

-

-

Final Dilution:

-

Add the remaining 0.1 M HCl to reach the target volume (10 mL). Invert to mix.

-

-

Filtration (Optional but Recommended):

-

Filter through a 0.22 µm PVDF or PTFE syringe filter to remove any micro-particulates or dust, ensuring a sterile-grade solution for biological assays.

-

Figure 2: Workflow Diagram

Caption: Operational workflow emphasizing the critical visual check and pH adjustment steps to prevent precipitation.

Alternative: In-Situ Preparation from Free Base

If the hydrochloride salt is unavailable, you can generate it in situ from the free base (CAS 626-43-7):

-

Weigh the Free Base (MW 162.02).[2]

-

Dissolve initially in a minimal volume of DMSO (e.g., 50-100 µL for 10 mg) to disrupt the crystal lattice.

-

Immediately dilute with 0.1 M HCl .

-

Why? The DMSO aids initial solvation, while the excess acid immediately converts the free amine to the soluble hydrochloride salt.

-

Storage and Stability

-

Light Sensitivity: Chloroanilines are photosensitive and may darken (oxidize) upon exposure to light. Store in amber glass vials .

-

Temperature: Store stock solutions at 4°C . Do not freeze aqueous stocks if possible, as precipitation may occur upon thawing; if freezing is necessary, verify solubility after thawing and vortexing.

-

Shelf Life: Under acidic conditions (pH < 2), the salt is chemically stable for 1-3 months. Neutral aqueous solutions should be prepared fresh and used immediately.

References

-

PubChem. (n.d.). 3,5-Dichloroaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application Note: High-Purity Synthesis of 3,5-Dichlorophenyl Isocyanate

Executive Summary

This technical guide details the synthesis of 3,5-dichlorophenyl isocyanate (CAS: 34893-92-0) directly from its hydrochloride salt precursor. While industrial routes utilize gaseous phosgene, this protocol employs Triphosgene (BTC) , a crystalline solid substitute that offers superior stoichiometric control and safety for laboratory-scale applications.[1][2]

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Intermediate for urea-based herbicides (e.g., Iprodione), carbamate fungicides, and pharmaceutical pharmacophores.

Mechanistic Principles

The transformation of an amine hydrochloride to an isocyanate involves a dehydrohalogenation pathway. Unlike free amines, which react exothermically with phosgene equivalents to form carbamoyl chlorides, the hydrochloride salt is relatively inert at room temperature.

The reaction is driven by thermal dissociation and equilibrium displacement :

-

Dissociation: At elevated temperatures (reflux in toluene/chlorobenzene), the amine hydrochloride exists in equilibrium with the free amine and HCl.

-

Acylation: The free amine attacks the carbonyl center of the phosgene (generated in situ from triphosgene).

-

Elimination: The resulting carbamoyl chloride intermediate eliminates HCl to yield the isocyanate.

-

Entropic Drive: Continuous removal of HCl gas (via reflux/inert gas purge) drives the equilibrium to completion.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway showing the thermal dissociation of the salt and subsequent acylation by in-situ generated phosgene.

Safety Architecture (Critical)

WARNING: Triphosgene decomposes to phosgene, a pulmonary agent classified as a Schedule 3 substance.

-

Engineering Control: All operations must occur in a certified chemical fume hood.

-

Scrubber System: An alkaline scrubber (10% NaOH) is mandatory to neutralize evolved phosgene and HCl gases.

-

Water Sensitivity: Never introduce water to the hot reaction mixture; violent hydrolysis will occur.

Experimental Setup & Scrubber Logic

Figure 2: Mandatory closed-loop setup. The empty trap is critical to prevent NaOH suck-back into the reaction vessel during cooling.

Materials & Equipment

| Component | Specification | Role |

| Precursor | 3,5-Dichloroaniline Hydrochloride | Substrate |

| Reagent | Triphosgene (Bis(trichloromethyl) carbonate) | Phosgene Source |

| Solvent | Toluene (Anhydrous) or Chlorobenzene | Reaction Medium (High BP) |

| Catalyst | Activated Carbon (Optional, 1 wt%) | Promotes BTC decomposition |

| Apparatus | 3-Neck Round Bottom Flask | Reactor |

| Monitor | FTIR Spectrometer | NCO peak detection (~2270 cm⁻¹) |

Detailed Protocol: Direct Conversion Method

This method avoids the pre-neutralization step, utilizing the high boiling point of the solvent to drive the reaction.

Step 1: Reactor Charging

-

Oven-dry a 3-neck round bottom flask, reflux condenser, and addition funnel. Assemble under a constant stream of dry Nitrogen or Argon.

-

Charge the flask with 3,5-dichloroaniline hydrochloride (10.0 g, 50.4 mmol).

-

Add Anhydrous Toluene (100 mL). Note: Chlorobenzene can be used if a higher reflux temperature is required.

-

Begin vigorous stirring. The salt will remain as a suspension.

Step 2: Triphosgene Addition[3]

-

Prepare a solution of Triphosgene (5.5 g, 18.5 mmol, ~0.37 eq) in 30 mL of anhydrous toluene.

-

Stoichiometry Note: 1 mole of Triphosgene generates 3 moles of phosgene. Theoretically, 0.33 eq is required. A slight excess (0.37 eq) ensures completion.

-

-

Add the Triphosgene solution dropwise to the suspension at room temperature over 20 minutes.

-

Observation: No immediate reaction will be observed as the salt is stable at RT.

Step 3: Reaction & Reflux[4]

-

Connect the condenser outlet to the NaOH scrubber system .

-

Slowly heat the mixture to reflux (110°C).

-

Critical Transition: As the solvent boils, HCl gas will evolve. The suspension will gradually thin and eventually become a clear, homogeneous solution .

-

Time: Typically 3–5 hours at reflux.

-

Endpoint: The disappearance of the solid amine salt indicates the formation of the soluble isocyanate.

-

-

IPC (In-Process Control): Take an aliquot, dry under N2, and check FTIR. Look for the strong, sharp Isocyanate peak at 2260–2275 cm⁻¹ .

Step 4: Workup & Purification

-

Once clear, purge the hot solution with Nitrogen for 30 minutes to strip residual phosgene and HCl into the scrubber.

-

Cool to Room Temperature.

-

Filter quickly under inert atmosphere if any insolubles (unreacted salt/polyureas) remain.

-

Distillation: Concentrate the filtrate under reduced pressure to remove toluene.

-

Perform vacuum distillation on the crude oil.

-

Target BP: ~115–120°C at 15 mmHg (or ~243°C at atm).

-

Product: 3,5-Dichlorophenyl isocyanate solidifies upon cooling (MP: 30–32°C).

-

Analytical Characterization

| Parameter | Expected Value | Notes |

| Appearance | White to off-white crystalline solid | Melts near RT (32°C) |

| FTIR | 2270 cm⁻¹ (Strong) | Characteristic -N=C=O stretch |

| ¹H NMR | δ 6.8–7.2 ppm (Aromatic) | Shift downfield relative to amine |

| Reactivity | Reacts with MeOH to form Carbamate | Used for derivative confirmation |

Troubleshooting & Optimization

-

Issue: Reaction remains a suspension (Cloudy).

-

Cause: Incomplete dissociation of the HCl salt.

-

Fix: Increase temperature (switch to Chlorobenzene) or add a catalytic amount (1%) of free base (e.g., Pyridine) to initiate the cycle, though this may generate some precipitate.

-

-

Issue: Low Yield / Urea Formation.

-

Cause: Moisture ingress. Water hydrolyzes isocyanate to amine, which reacts with remaining isocyanate to form urea (insoluble white solid).

-

Fix: Ensure strictly anhydrous solvents and glassware.

-

References

-

Organic Syntheses. Synthesis of Isocyanates using Triphosgene. Org.[1][2][3][4] Synth. 1996, 73, 47. [Link]

-

National Institute of Standards and Technology (NIST). 3,5-Dichlorophenyl isocyanate Properties. [Link]

- Cotarca, L., et al.Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis 1996(05): 553-576. (Seminal review on Triphosgene usage).

Sources

Application Note: 3,5-Dichloroaniline HCl as a High-Reactivity Diazonium Precursor

Abstract

This guide details the protocol for utilizing 3,5-Dichloroaniline Hydrochloride (3,5-DCA HCl) as a precursor for generating highly electrophilic diazonium salts. Due to the meta-substituted chlorine atoms, the resulting 3,5-dichlorobenzenediazonium species exhibits enhanced electrophilicity compared to unsubstituted aniline derivatives. This application note covers material handling, a validated diazotization workflow, and two downstream applications: Sandmeyer chlorination and Azo coupling.

Introduction & Chemical Logic

The utility of 3,5-Dichloroaniline HCl lies in its specific substitution pattern. In aromatic chemistry, the positioning of substituents dictates reactivity.

-

Electronic Activation: The two chlorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I). This reduces the electron density of the aromatic ring.

-

Diazonium Reactivity: When converted to a diazonium salt, this electron deficiency makes the terminal nitrogen (

) exceptionally electrophilic. This is advantageous for coupling with weak nucleophiles that standard benzenediazonium salts might fail to engage. -

Steric Profile: The 3,5-substitution leaves the para (4) and ortho (2,6) positions open, minimizing steric hindrance during the initial diazotization step, though the reduced nucleophilicity of the amine requires precise pH control to drive the reaction with the nitrosonium ion (

).

Material Science & Safety

Compound: 3,5-Dichloroaniline Hydrochloride CAS: 626-43-7 (Free base) / Salt forms vary MW: 198.48 g/mol (HCl salt)

Solubility Profile

-

Water: Moderate to low. The HCl salt improves solubility over the free base, but high ionic strength in the reaction matrix can cause precipitation.

-

Acidic Media: Highly soluble in 6M HCl or

, which is the preferred solvent system for diazotization.

Critical Safety (HSE)

-

Toxicity: 3,5-DCA is a potent methemoglobinemia inducer. All handling must occur in a fume hood with nitrile gloves.

-

Explosion Hazard: Never allow the intermediate diazonium salt to dry. It must be synthesized in situ and used immediately in solution.

Core Protocol: Diazotization

This is the "engine" of the workflow.[1] The goal is to generate the 3,5-dichlorobenzenediazonium ion (

Reagents

-

3,5-Dichloroaniline HCl (10 mmol, ~1.98 g)

-

Hydrochloric Acid, conc. (37%)

-

Sodium Nitrite (

), 2.5 M aqueous solution -

Urea (quencher)

Step-by-Step Methodology

-

Acidification: In a 100 mL round-bottom flask, suspend 10 mmol of 3,5-DCA HCl in 10 mL of water. Add 4 mL of concentrated HCl.

-

Note: If the salt does not fully dissolve, heat gently to 40°C until clear, then crash cool to 0°C to form a fine suspension. Fine particles react faster than clumps.

-

-

Thermal Control: Place the flask in an ice/salt bath. Internal temperature must be 0–5°C .

-

Nitrosation: Add the

solution dropwise via a pressure-equalizing funnel or syringe pump. Rate: 1 drop/second. -

Endpoint Validation: After adding 1.05 equivalents of Nitrite, stir for 10 minutes. Spot a drop of the reaction mixture onto Starch-Iodide paper .

-

Result: Immediate blue/black color indicates excess nitrous acid (required). If no color, add more nitrite.

-

-

Quenching: Add solid Urea (~50-100 mg) to destroy excess nitrous acid until the starch-iodide test is negative.

-

Why? Excess

interferes with downstream coupling and causes side-reactions.

-

Workflow Visualization

Figure 1: Critical path for generating the reactive diazonium intermediate.

Downstream Application A: Sandmeyer Reaction

Target: Synthesis of 1,3,5-Trichlorobenzene.[3] Principle: Radical-nucleophilic aromatic substitution (SRN1) catalyzed by Copper(I).

Protocol

-

Catalyst Prep: In a separate flask, dissolve 1.2 eq of Copper(I) Chloride (

) in 5 mL conc. HCl. Keep at 0°C. -

Transfer: Slowly pour the cold diazonium solution (from Section 3) into the stirring CuCl solution.

-

Caution: Vigorous evolution of Nitrogen gas (

) will occur. Ensure adequate headspace.[2]

-

-

Thermal Ramp: Allow the mixture to warm to room temperature over 30 minutes, then heat to 60°C for 1 hour to ensure completion.

-

Workup: Steam distill or extract with dichloromethane. The product, 1,3,5-trichlorobenzene, is a solid (MP: ~63°C).

Downstream Application B: Azo Coupling

Target: Synthesis of 3,5-dichloro-substituted azo dyes (e.g., with

Protocol

-

Coupling Agent: Dissolve 10 mmol of

-naphthol (2-naphthol) in 20 mL of 10% NaOH. Cool to 0-5°C.[3][11] -

Coupling: Add the acidic diazonium solution slowly to the alkaline naphthol solution.

-

Critical pH Control: The reaction mixture must remain alkaline (pH 9-10) to keep the naphthol in its reactive phenoxide form. Add solid

if pH drops.

-

-

Precipitation: An intense orange/red precipitate forms immediately.

-

Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

Reaction Pathway Diagram

Figure 2: Divergent synthesis pathways from the common diazonium intermediate.

Data Summary & Troubleshooting

Comparative Reactivity Table

| Parameter | Unsubstituted Aniline | 3,5-Dichloroaniline | Impact on Protocol |

| Amine Basicity ( | ~9.4 | ~11.5 | 3,5-DCA is less basic; requires higher acid conc. to dissolve. |

| Diazonium Electrophilicity | Moderate | High | Couples faster; requires strict temp control to prevent tarring. |

| Thermal Stability | Moderate | Low | Keep <5°C. Do not store. |

Troubleshooting Guide

-

Problem: Reaction mixture turns into a brown tar.

-

Cause: Decomposition of the diazonium salt due to high temperature (>10°C) or insufficient acid.

-

Fix: Maintain 0-5°C rigidly; ensure pH < 2 during diazotization.

-

-

Problem: Low yield in Azo coupling.

-

Cause: pH drift. As the acidic diazonium solution is added to the alkaline coupler, the pH drops, protonating the naphthoxide.

-

Fix: Buffer the coupling solution or add diazonium very slowly while monitoring pH.

-

References

-

Vogel, A.I. Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Sandmeyer and Diazotization).[3]

-

PubChem. "3,5-Dichloroaniline Compound Summary." National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. "Sandmeyer Reaction - Mechanism and Examples." [Link]

-

Organic Syntheses. "Diazotization and Coupling Procedures." Org. Synth. Coll. Vol. 1, p.49. [Link]

Sources

- 1. vaia.com [vaia.com]

- 2. cuhk.edu.hk [cuhk.edu.hk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azo Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. 3,5-Dichlorophenyldiazonium tetrafluoroborate | 350-67-4 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Diazotisation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Sandmeyer reaction protocol using 3,5-Dichloroaniline hydrochloride

Executive Summary

This application note details the optimized protocol for the conversion of 3,5-Dichloroaniline hydrochloride to 1-Bromo-3,5-dichlorobenzene utilizing a modified Sandmeyer reaction. While the Sandmeyer transformation is a textbook reaction, the specific electron-deficient and lipophilic nature of the 3,5-dichloro motif presents unique solubility and reactivity challenges.

This guide addresses critical process variables—specifically the solubility window during diazotization and the radical-transfer efficiency during bromination. We utilize a glacial acetic acid/hydrobromic acid solvent system to prevent premature precipitation of the diazonium salt, ensuring high yields (>75%) and minimizing phenol side-products.

Target Product Profile:

-

Application: Key intermediate for Suzuki-Miyaura cross-couplings, lithium-halogen exchange precursors, and agrochemical synthesis (e.g., Vinclozolin derivatives).

Mechanistic & Critical Parameter Analysis

The Solubility Challenge

3,5-Dichloroaniline is weakly basic (

-

Risk: If the amine/salt precipitates during diazotization (0–5°C), the reaction becomes heterogeneous, leading to unreacted amine and "tar" formation during the heating step.

-

Solution: The inclusion of Glacial Acetic Acid (AcOH) as a co-solvent disrupts the crystal lattice energy of the salt and solubilizes the lipophilic diazonium intermediate.

The Radical-Ligand Transfer Mechanism

Unlike ionic substitutions, the Sandmeyer reaction proceeds via a radical mechanism catalyzed by Copper(I).

-

Reduction: The diazonium ion is reduced by Cu(I) to an aryl radical and

. -

Ligand Transfer: The aryl radical abstracts a bromine atom from the Cu(II)-Br species, regenerating the Cu(I) catalyst.

-

Critical Control: The concentration of the halide anion (

) must be high to favor the formation of the active

Figure 1: Single Electron Transfer (SET) mechanism driving the Sandmeyer cycle.

Safety Assessment (E-E-A-T)

| Hazard Class | Specific Risk | Control Measure |

| Acute Toxicity | 3,5-Dichloroaniline is toxic by inhalation, ingestion, and skin contact (Methemoglobinemia agent). | Double-gloving (Nitrile), Fume hood mandatory. |

| Explosion | Dry diazonium salts are shock-sensitive explosives. | NEVER let the diazonium intermediate dry. Process immediately in solution. |

| Corrosive | Hydrobromic acid (48%) is highly corrosive and fumes. | Use acid-resistant dispensing equipment. |

| Gas Evolution | Rapid | Use a reaction vessel with 50% headspace; add diazonium slowly. |

Experimental Protocol

Scale: 50 mmol (approx. 10 g starting material) Expected Yield: 75–85%

Reagents & Equipment

-

Precursor: 3,5-Dichloroaniline Hydrochloride (10.0 g, ~50 mmol)

-

Note: If starting with free base, adjust stoichiometry to include 1 eq of HCl.

-

-

Acid Solvent: Hydrobromic Acid (48% aq, 60 mL) + Glacial Acetic Acid (40 mL).

-

Diazotization: Sodium Nitrite (3.8 g, 55 mmol) in Water (10 mL).

-

Catalyst Solution: Copper(I) Bromide (3.6 g, 25 mmol) in HBr (48%, 20 mL).

-

Equipment: 3-neck Round Bottom Flask (250 mL), Mechanical Stirrer (essential for slurry), Addition Funnel, Thermometer.

Step-by-Step Procedure

Phase 1: Solubilization & Diazotization

-

Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer and thermometer. Place in an ice-salt bath.

-

Dissolution: Charge the flask with 3,5-Dichloroaniline HCl (10.0 g) . Add Glacial Acetic Acid (40 mL) first to wet the solid, followed by HBr 48% (60 mL) .

-

Expert Tip: If the salt does not disperse, warm slightly to 30°C to break aggregates, then cool back to -5°C. The mixture may remain a fine slurry; this is acceptable if stirring is vigorous.

-

-

Nitrite Addition: Cool the mixture to -5°C to 0°C . Dropwise add the NaNO₂ solution (3.8 g in 10 mL H₂O) over 20 minutes.

-

Critical Parameter: Maintain internal temperature < 5°C. Exceeding this causes phenol formation.

-

-

Validation (The "Self-Check"): Stir for 20 minutes post-addition.

-

Test: Dip a glass rod into the reaction and touch it to Starch-Iodide paper .

-

Result: Immediate blue/black color indicates excess nitrous acid (Required condition). If negative, add small aliquots of NaNO₂ until positive.

-

Phase 2: The Sandmeyer Substitution

-

Catalyst Prep: In a separate beaker, dissolve CuBr (3.6 g) in HBr (20 mL) . The solution should be dark purple/brown.

-

Transfer: Transfer the cold diazonium solution into a dropping funnel.

-

Reaction: Place the CuBr solution in a large flask and warm to 40°C . Slowly add the cold diazonium solution to the copper solution.[6]

-

Observation: Vigorous evolution of nitrogen gas (

) will occur. Control the addition rate to manage foaming.

-

-

Completion: Once addition is complete, heat the mixture to 80°C for 30 minutes to ensure complete decomposition of the diazonium species.

Phase 3: Isolation & Purification

-

Steam Distillation (Recommended): The product is volatile with steam. Set up a steam distillation apparatus and distill until the distillate is clear (no oily droplets).

-

Alternative (Extraction): Dilute with water (200 mL), extract with Dichloromethane (3 x 50 mL), wash with 1M NaOH (to remove phenols), dry over MgSO₄, and evaporate.

-

-

Crystallization: The crude product (off-white solid) can be recrystallized from Ethanol/Water (8:2) .

-

Final Product: 1-Bromo-3,5-dichlorobenzene.[1][2][3][4][5]

-

Appearance: White to off-white needles.[4]

-

Melting Point: 74–76°C.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis, highlighting the critical control point at the Starch-Iodide test.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Tar Formation | Reaction temperature too high during diazotization. | Ensure T < 5°C. Use crushed ice inside the reaction if necessary. |

| Product is Red/Brown | Residual Copper salts or oxidation. | Wash organic layer with dilute HCl, then Sodium Bisulfite solution. |

| Incomplete Reaction | Poor solubility of the starting amine salt. | Increase volume of Glacial Acetic Acid; ensure vigorous mechanical stirring. |

| Starch-Iodide Negative | Insufficient Nitrite or Nitrite consumption by side reactions. | Add NaNO₂ in 5% increments until test holds positive for >5 mins. |

References

-

BenchChem. Comparative Guide to the Reaction Products of 3,5-Dichloroaniline. BenchChem Application Notes.[7] Link

-

Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Recent Literature. Organic Chemistry Portal. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Standard Reference for Sandmeyer Protocols).

-

Sigma-Aldrich. 1-Bromo-3,5-dichlorobenzene Product Specification and Safety Data. Merck KGaA. Link

-

Beletskaya, I. P., et al. Catalytic Sandmeyer Bromination.[8][9] Synthesis, 2007, 2534-2538.[8][9] Link

Sources

- 1. Synthesis routes of 1-Bromo-3,5-dichlorobenzene [benchchem.com]

- 2. 1-溴-3,5-二氯苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. DE2737797A1 - PROCESS FOR MANUFACTURING 1-BROMO-3,5-DICHLOROBENZENE - Google Patents [patents.google.com]

- 4. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]

- 5. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]

- 6. journal.iisc.ac.in [journal.iisc.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

Application Note: High-Sensitivity GC-MS Quantitation of 3,5-Dichloroaniline Hydrochloride via HFBA Derivatization

Abstract This application note details a robust protocol for the trace analysis of 3,5-Dichloroaniline (3,5-DCA), a primary toxic metabolite of dicarboximide fungicides (vinclozolin, iprodione, procymidone).[1][2][3] While 3,5-DCA often exists as a hydrochloride salt (3,5-DCA·HCl) in reference standards or acidic hydrolysis mixtures, the salt form is non-volatile and unsuitable for direct Gas Chromatography (GC) analysis. This guide focuses on the critical Free Base Conversion followed by Heptafluorobutyryl (HFB) derivatization . This approach introduces high electronegativity to the molecule, stabilizing the analyte for Mass Spectrometry (MS) and significantly lowering Limits of Quantitation (LOQ) into the pg/mL range.

Scientific Background & Chemistry

The Challenge of the Hydrochloride Salt

3,5-Dichloroaniline hydrochloride (

-

Requirement: The amine must be deprotonated (

) to its neutral, organic-soluble "free base" form before derivatization.

Derivatization Strategy: Acylation

To analyze 3,5-DCA by GC-MS, we utilize Heptafluorobutyric Anhydride (HFBA) .

-

Why HFBA?

-

Volatility: Converts the polar amine to a volatile amide.

-

Mass Shift: Adds a massive perfluoroacyl group (+196 Da), moving the molecular ion to a higher mass region (m/z ~357) where background noise is lower.

-

Electronegativity: The fluorine atoms capture electrons efficiently, making this derivative ideal for both Electron Impact (EI) and Negative Chemical Ionization (NCI) modes.

-

Reaction Mechanism:

-

Neutralization:

-

Acylation:

Experimental Workflow Diagram

The following flowchart illustrates the critical path from the raw HCl salt (or hydrolyzed urine/matrix) to the final GC-MS injection.

Figure 1: Critical workflow for converting ionic 3,5-DCA·HCl to the volatile HFB-derivative.

Materials & Reagents

| Component | Grade/Specification | Purpose |

| Analyte | 3,5-Dichloroaniline HCl | Target compound (Reference Standard) |

| Derivatizing Agent | Heptafluorobutyric Anhydride (HFBA) | Acylation reagent |

| Solvent | Toluene (Anhydrous) | Extraction solvent (Benzene substitute) |

| Base | 1.0 M NaOH | Neutralization of HCl salt |

| Buffer | 5% Sodium Bicarbonate ( | Neutralization of excess HFBA acid |

| Drying Agent | Anhydrous Sodium Sulfate ( | Water removal |

| Internal Standard | 3,4-Dichloroaniline- | Quantitation reference |

Detailed Protocol

Phase 1: Free Base Conversion & Extraction

Critical Control Point: Failure to reach pH > 11 will result in near-zero recovery as the salt remains in the water phase.

-

Sample Preparation:

-

For Standards: Dissolve 3,5-DCA·HCl in 1 mL of HPLC-grade water.

-

For Urine/Bio-fluids: Perform acid hydrolysis first (if measuring total conjugates), then proceed to step 2.

-

-

Alkalinization: Add 1.0 mL of 1.0 M NaOH to the aqueous sample. Verify pH is > 11 using a dipstick.

-

Internal Standard: Spike 10 µL of Internal Standard solution.

-

Extraction: Add 2.0 mL of Toluene . Cap and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

-

Transfer: Transfer the upper organic layer (Toluene) to a clean, dry reaction vial.

-

Drying: Add a small spatula tip of anhydrous

to the toluene extract to remove trace moisture (moisture kills the derivatizing agent).

Phase 2: HFBA Derivatization

-

Reagent Addition: To the dried toluene extract (remove from sulfate), add 50 µL of HFBA .

-

Reaction: Cap the vial tightly (PTFE-lined cap) and incubate at 55°C for 30 minutes .

-

Note: Higher temperatures (>70°C) may cause degradation; lower temperatures (<40°C) may result in incomplete reaction.

-

-

Solvent Evaporation (Optional): If concentration is required, evaporate under a gentle stream of Nitrogen to dryness and reconstitute in 100 µL Toluene. If sensitivity is sufficient, skip to Cleanup.

Phase 3: Cleanup (Back-Extraction)

Why this is necessary: HFBA produces strong acid byproducts that will strip the stationary phase of your GC column.

-

Add 1 mL of 5% Sodium Bicarbonate solution to the reaction vial.

-

Vortex for 30 seconds to neutralize excess acid.

-

Centrifuge/Let settle.

-

Transfer the top organic layer to a GC autosampler vial containing a glass insert.

GC-MS Method Parameters

Instrument Configuration

-

System: Agilent 7890/5977 or equivalent.

-

Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

-

Inlet: Splitless mode; 250°C; Purge flow 50 mL/min at 1.0 min.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Temperature Program

| Stage | Rate (°C/min) | Value (°C) | Hold Time (min) |

| Initial | - | 60 | 1.0 |

| Ramp 1 | 20 | 180 | 0 |

| Ramp 2 | 10 | 280 | 2.0 |

| Total Run | ~14 mins |

Mass Spectrometry (SIM Mode)

The HFB derivative (

| Ion Type | m/z (Target) | Dwell (ms) | Purpose |

| Target Ion | 357.0 | 100 | Quantitation (Molecular Ion) |

| Qualifier 1 | 359.0 | 100 | Isotope Confirmation ( |

| Qualifier 2 | 160.0 | 100 | Fragment (Loss of |

| Internal Std | 363.0 | 100 | Quantitation (for |